molecular formula C16H15Br2N3O2 B6128357 N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B6128357
M. Wt: 441.12 g/mol
InChI Key: UTEUZEPMIVKJHH-ZBKNUEDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as DBHA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBHA is a hydrazone derivative that has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. In

Scientific Research Applications

N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been studied for its potential applications in scientific research. It has been shown to possess anti-cancer properties, and has been studied for its ability to inhibit the growth of cancer cells. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models, and has been proposed as a potential treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood. However, it has been proposed that N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to reduce inflammation in animal models. N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and it has been shown to possess anti-cancer and anti-inflammatory properties. However, there are also limitations to using N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells are not well-characterized. Additionally, the optimal dosage and administration of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide for different applications are not yet known.

Future Directions

There are several future directions for research on N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One direction is to further elucidate its mechanism of action, which may help to identify new targets for cancer and inflammatory disease therapies. Another direction is to study its effects on normal cells, which may help to determine its safety profile. Additionally, further studies are needed to determine the optimal dosage and administration of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide for different applications. Finally, research is needed to explore the potential of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide as a drug candidate for cancer and inflammatory diseases.
Conclusion:
In conclusion, N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is a synthetic compound that has potential applications in scientific research. It possesses anti-cancer and anti-inflammatory properties, and has been studied for its potential as a treatment for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action, and to determine its safety and efficacy for different applications.

Synthesis Methods

N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide can be synthesized through a simple condensation reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis of N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been reported in several research articles, and the procedure is well-established.

properties

IUPAC Name

N-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2N3O2/c1-10-2-4-12(5-3-10)19-9-15(22)21-20-8-11-6-13(17)16(23)14(18)7-11/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEUZEPMIVKJHH-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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